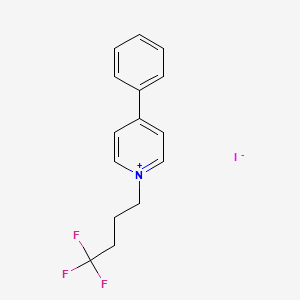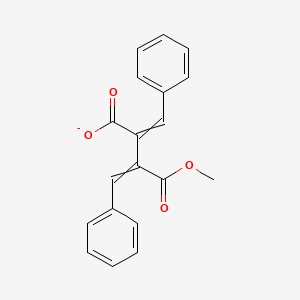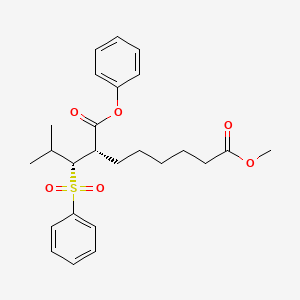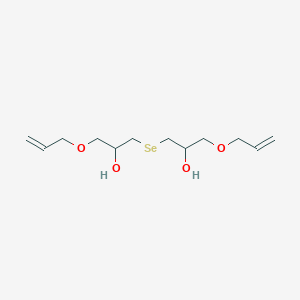![molecular formula C11H24O2 B14300185 3-[(2,5-Dimethylhexan-3-yl)oxy]propan-1-ol CAS No. 113412-43-4](/img/structure/B14300185.png)
3-[(2,5-Dimethylhexan-3-yl)oxy]propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2,5-Dimethylhexan-3-yl)oxy]propan-1-ol is an organic compound classified as an alcohol due to the presence of a hydroxyl (OH) functional group This compound is characterized by a complex structure that includes a hexane backbone with dimethyl substitutions and an ether linkage to a propanol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,5-Dimethylhexan-3-yl)oxy]propan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dimethylhexan-3-ol and 3-chloropropanol.
Etherification Reaction: The hydroxyl group of 2,5-dimethylhexan-3-ol reacts with the chloropropanol in the presence of a base such as sodium hydroxide (NaOH) to form the ether linkage.
Reaction Conditions: The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. Catalysts such as potassium carbonate (K2CO3) may be used to enhance the reaction rate and selectivity.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde, depending on the reaction conditions.
Reduction: The compound can undergo reduction reactions to form corresponding alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically employed.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of halides or amines.
科学的研究の応用
3-[(2,5-Dimethylhexan-3-yl)oxy]propan-1-ol has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug formulation and delivery systems.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
作用機序
The mechanism of action of 3-[(2,5-Dimethylhexan-3-yl)oxy]propan-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function.
Pathways Involved: The compound may modulate enzymatic activity or disrupt microbial cell membranes, leading to its antimicrobial effects.
類似化合物との比較
Similar Compounds
2,5-Dimethylhexan-3-ol: A precursor in the synthesis of 3-[(2,5-Dimethylhexan-3-yl)oxy]propan-1-ol.
3-Hexanol: Another alcohol with a similar hexane backbone but lacking the ether linkage.
2-Methylbutan-2-ol: A structurally related alcohol with different substitution patterns.
Uniqueness
This compound is unique due to its ether linkage, which imparts distinct chemical and physical properties compared to other similar alcohols. This structural feature enhances its solubility and reactivity, making it a valuable compound in various applications.
特性
CAS番号 |
113412-43-4 |
|---|---|
分子式 |
C11H24O2 |
分子量 |
188.31 g/mol |
IUPAC名 |
3-(2,5-dimethylhexan-3-yloxy)propan-1-ol |
InChI |
InChI=1S/C11H24O2/c1-9(2)8-11(10(3)4)13-7-5-6-12/h9-12H,5-8H2,1-4H3 |
InChIキー |
IMEGPCFNNKWHPK-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(C(C)C)OCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 8-[2-(2-hydroxyoctyl)cyclopropyl]octanoate](/img/structure/B14300107.png)

![5-[(E)-(4-Methylphenyl)diazenyl]-2-pentylpyridine](/img/structure/B14300115.png)

![Phosphorane, [bis[(trifluoromethyl)sulfonyl]methylene]triphenyl-](/img/structure/B14300130.png)
![3-[(4-Bromophenyl)sulfanyl]propanenitrile](/img/structure/B14300132.png)
![4,5,6-Trihydrobenz[de]anthracene](/img/structure/B14300133.png)
![2,2-Dimethyl-N-{4-[(6-methylpyridin-2-yl)sulfanyl]phenyl}propanamide](/img/structure/B14300143.png)


![2-[Bis(4-fluorophenyl)methylidene]-3-methylbutan-1-ol](/img/structure/B14300169.png)

![2,3,5,5,6,6,8,9-Octamethyl-5,6-dihydrodibenzo[c,e][1,2]disiline](/img/structure/B14300186.png)

